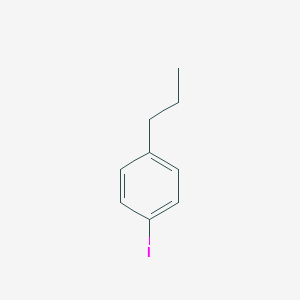

1-Iodo-4-propylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWCHMFGMKNWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346481 | |

| Record name | 1-Iodo-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126261-84-5 | |

| Record name | 1-Iodo-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 1-Iodo-4-propylbenzene from 4-Propylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-iodo-4-propylbenzene from 4-propylaniline. The described methodology is based on the well-established Sandmeyer-type reaction, proceeding through a diazonium salt intermediate. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Reaction Overview

The synthesis of 1-iodo-4-propylbenzene from 4-propylaniline is a two-step process. The first step involves the diazotization of the primary aromatic amine, 4-propylaniline, to form the corresponding 4-propylbenzenediazonium chloride. This reaction is typically carried out at low temperatures in the presence of a mineral acid and a source of nitrous acid. The second step is the replacement of the diazonium group with an iodine atom by treating the diazonium salt solution with potassium iodide.[1][2]

Overall Reaction:

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Properties of 4-Propylaniline (Starting Material)

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₃N | [3] |

| Molecular Weight | 135.21 g/mol | [3] |

| Appearance | Liquid | |

| Boiling Point | 222-224 °C | |

| Density | 0.954 g/mL at 25 °C | |

| CAS Number | 2696-84-6 | [3] |

Table 2: Properties of 4-Propylbenzenediazonium Chloride (Intermediate)

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₁ClN₂ | |

| Molecular Weight | 182.65 g/mol | |

| Appearance | Typically an in situ generated solution | |

| Stability | Unstable, used immediately in solution | [4] |

Table 3: Properties of 1-Iodo-4-propylbenzene (Product)

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₁I | [5][6] |

| Molecular Weight | 246.09 g/mol | [5][6] |

| Appearance | Liquid | |

| Boiling Point | 240-242 °C | [5] |

| Refractive Index | 1.5790 | [5] |

| CAS Number | 126261-84-5 | [5][7] |

Table 4: Spectroscopic Data for 1-Iodo-4-propylbenzene

| Technique | Data | Reference(s) |

| ¹H NMR | The spectrum would show characteristic signals for the propyl group (a triplet for the methyl protons, a sextet for the methylene protons adjacent to the methyl group, and a triplet for the methylene protons attached to the benzene ring) and the aromatic protons (two doublets, characteristic of a 1,4-disubstituted benzene ring). | [8][9] |

| ¹³C NMR | The spectrum would exhibit distinct peaks for the propyl group carbons and the aromatic carbons, with the carbon atom attached to the iodine showing a characteristic downfield shift. | [8] |

| Mass Spec. | The mass spectrum would show the molecular ion peak (M+) at m/z = 246. | [1] |

| IR | The IR spectrum would display characteristic absorption bands for C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring. | [1] |

Experimental Protocol

This protocol is a general procedure adapted from established methods for the diazotization of anilines and subsequent iodination.[1][10][11] Researchers should perform their own optimization for the best results.

Materials:

-

4-Propylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Distilled Water

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beakers

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

Step 1: Diazotization of 4-Propylaniline

-

In a round-bottom flask, dissolve a specific molar amount of 4-propylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

-

Prepare a solution of sodium nitrite in water (typically a slight molar excess compared to the aniline). Cool this solution in an ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred 4-propylaniline hydrochloride solution, ensuring the temperature remains below 5 °C. The addition should take approximately 15-20 minutes.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete formation of the 4-propylbenzenediazonium chloride solution. The resulting solution should be kept cold for the next step.

Step 2: Iodination of the Diazonium Salt

-

In a separate beaker, dissolve potassium iodide (typically a slight molar excess compared to the aniline) in water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will be evolved.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen ceases.

-

If a dark color due to the formation of iodine is observed, add a small amount of sodium thiosulfate solution to quench the excess iodine.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the crude 1-iodo-4-propylbenzene with an organic solvent such as dichloromethane or diethyl ether.

-

Combine the organic extracts and wash them sequentially with water, a dilute sodium thiosulfate solution (if necessary), and brine.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain pure 1-iodo-4-propylbenzene.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: Synthetic workflow for 1-iodo-4-propylbenzene.

Safety Considerations

-

Aromatic amines can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Diazonium salts are unstable and can be explosive when isolated in a dry state. They should be prepared at low temperatures and used immediately in solution.

-

Concentrated acids are corrosive and should be handled with care.

-

Organic solvents are flammable and should be used in a well-ventilated area away from ignition sources.

References

- 1. portal.tpu.ru [portal.tpu.ru]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. 4-PROPYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1-Iodo-4-propylbenzene | C9H11I | CID 612541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Iodination of Electron-Rich Aromatic Compounds with Potassium Iodide and Iodate - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-phenylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mdpi.com [mdpi.com]

- 10. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 11. echemi.com [echemi.com]

Physical and chemical properties of 1-Iodo-4-propylbenzene

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Iodo-4-propylbenzene, tailored for researchers, scientists, and professionals in drug development. This document includes key data, experimental methodologies, and visual representations of relevant processes.

Core Physical and Chemical Properties

1-Iodo-4-propylbenzene, also known as 4-n-propyliodobenzene, is an organoiodine compound with the chemical formula C₉H₁₁I.[1] It belongs to the family of halogenated aromatic hydrocarbons.[2] Its molecular structure consists of a benzene ring substituted with an iodine atom and a propyl group at the para position. This compound serves as a valuable intermediate in organic synthesis.

The key physical properties of 1-Iodo-4-propylbenzene are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁I | [1][2][3][4][5] |

| Molecular Weight | 246.09 g/mol | [1][2][3][4] |

| Appearance | Clear colorless to yellow liquid | [6] |

| Boiling Point | 240-242 °C | [3][5] |

| 120-122 °C at 12 mmHg | [7][8] | |

| Density | 1.530 ± 0.06 g/cm³ (Predicted) | [7] |

| Refractive Index | 1.5790 (at 20 °C) | [3][6][7] |

| Flash Point | 240-242 °C | [7] |

| Purity (Typical) | ≥97% | [2][6] |

1-Iodo-4-propylbenzene exhibits reactivity typical of an aryl iodide. The carbon-iodine bond is relatively weak, making the iodine atom a good leaving group in various reactions.

Stability and Storage:

-

Incompatible Materials: It is incompatible with strong oxidizing agents and strong bases.[9]

-

Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide, carbon dioxide, hydrogen iodide, and nitrogen oxides.[9]

Key Reactions: Aryl iodides like 1-Iodo-4-propylbenzene are important substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] These reactions are fundamental for forming new carbon-carbon bonds, enabling the synthesis of more complex molecules.[10]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 1-Iodo-4-propylbenzene are crucial for its application in research and development.

A common method for the synthesis of aryl iodides is through a Sandmeyer-type reaction, starting from the corresponding aniline. The general workflow involves diazotization of 4-propylaniline followed by reaction with an iodide salt.

Materials:

-

4-propylaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Ice

-

Sodium thiosulfate

-

Diethyl ether or dichloromethane

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization: 4-propylaniline is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath.

-

A cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the low temperature. This reaction forms the diazonium salt.

-

Iodination: The freshly prepared diazonium salt solution is then slowly added to a solution of potassium iodide. The diazonium group is replaced by iodine, leading to the formation of 1-Iodo-4-propylbenzene and the evolution of nitrogen gas.

-

Work-up: The reaction mixture is allowed to warm to room temperature. The organic layer is extracted with a suitable solvent like diethyl ether.

-

The organic extract is washed with a sodium thiosulfate solution to remove any excess iodine, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

The crude 1-Iodo-4-propylbenzene can be purified by vacuum distillation to obtain a product with high purity.

Procedure:

-

The crude product is placed in a round-bottom flask suitable for distillation.

-

The flask is connected to a vacuum distillation apparatus.

-

The product is distilled under reduced pressure. The fraction collected at the appropriate boiling point (e.g., 120-122 °C at 12 mmHg) is the purified 1-Iodo-4-propylbenzene.[7][8]

The purity and identity of 1-Iodo-4-propylbenzene can be confirmed using various analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the detailed structure of the molecule.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes related to 1-Iodo-4-propylbenzene.

Caption: Synthetic workflow for 1-Iodo-4-propylbenzene.

Caption: Suzuki-Miyaura coupling of 1-Iodo-4-propylbenzene.

References

- 1. 1-Iodo-4-propylbenzene | C9H11I | CID 612541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. scbt.com [scbt.com]

- 5. 1-Iodo-4-n-propylbenzene, 97% | Fisher Scientific [fishersci.ca]

- 6. L05767.14 [thermofisher.com]

- 7. 1-IODO-4-N-PROPYLBENZENE CAS#: 126261-84-5 [amp.chemicalbook.com]

- 8. Cas 126261-84-5,1-IODO-4-N-PROPYLBENZENE | lookchem [lookchem.com]

- 9. fishersci.com [fishersci.com]

- 10. nbinno.com [nbinno.com]

Technical Guide: 1-Iodo-4-propylbenzene in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1-Iodo-4-propylbenzene, a key building block in synthetic organic chemistry. It details the compound's core properties and its application in palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex molecules in drug discovery and materials science.

Core Compound Properties

1-Iodo-4-propylbenzene is an organoiodine compound valued for the reactivity of its carbon-iodine bond, which makes it an excellent substrate for forming new carbon-carbon bonds.

| Property | Value |

| CAS Number | 126261-84-5 |

| Molecular Formula | C₉H₁₁I |

| Molecular Weight | 246.09 g/mol |

| Appearance | Clear, colorless to yellow liquid |

| Boiling Point | 240-242 °C |

| Refractive Index | 1.5790 |

Application in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of 1-Iodo-4-propylbenzene in a research and drug development context is as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient bond formation under relatively mild conditions.[1] This makes it a valuable reagent for synthesizing complex molecular architectures, such as the biaryl and enyne motifs frequently found in pharmaceuticals.[1][2]

Two of the most significant applications are the Suzuki-Miyaura and Sonogashira coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide.[2][3] Using 1-Iodo-4-propylbenzene allows for the attachment of the 4-propylphenyl group to a wide variety of other molecular fragments.

-

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This is a powerful method for synthesizing arylalkynes, which are important structures in medicinal chemistry.[1]

Catalytic Cycle of Suzuki-Miyaura Coupling

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle centered on a palladium complex. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[2][3][6]

Experimental Protocols

While specific reaction conditions must be optimized for each unique combination of substrates, the following section provides a general, representative protocol for a Suzuki-Miyaura coupling reaction using an aryl iodide like 1-Iodo-4-propylbenzene.

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines the coupling of an aryl iodide with a generic arylboronic acid.

Materials & Reagents

| Reagent/Material | Purpose | Molar Equiv. |

| 1-Iodo-4-propylbenzene | Electrophile | 1.0 |

| Arylboronic Acid | Nucleophile | 1.2 - 1.5 |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.01 - 0.05 |

| Base (e.g., K₂CO₃, CsF, K₃PO₄) | Activates boronic acid | 2.0 - 3.0 |

| Solvent (e.g., Toluene, Dioxane, DMF) | Reaction medium | - |

| Water | Often used as a co-solvent | - |

| Schlenk flask or sealed tube | Reaction vessel for inert atmosphere | - |

| Magnetic stirrer and stir bar | For mixing | - |

| Inert gas supply (Argon or Nitrogen) | To prevent catalyst oxidation | - |

Methodology

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-Iodo-4-propylbenzene (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a rubber septum, then evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Then, add the degassed solvent(s) via syringe (e.g., a mixture of dioxane and water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.

References

Spectroscopic Profile of 1-Iodo-4-propylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Iodo-4-propylbenzene (C₉H₁₁I), a key intermediate in various organic syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of 1-Iodo-4-propylbenzene.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.55 | Doublet | 2H | Ar-H (ortho to I) |

| ~6.95 | Doublet | 2H | Ar-H (meta to I) |

| ~2.50 | Triplet | 2H | -CH₂- (benzylic) |

| ~1.60 | Sextet | 2H | -CH₂- |

| ~0.90 | Triplet | 3H | -CH₃ |

Note: Predicted values are based on analogous structures and established substituent effects. Experimental values may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~141.0 | Ar-C (para to I) |

| ~137.5 | Ar-C (ortho to I) |

| ~130.5 | Ar-C (meta to I) |

| ~91.5 | Ar-C (ipso to I) |

| ~37.5 | -CH₂- (benzylic) |

| ~24.0 | -CH₂- |

| ~13.8 | -CH₃ |

Note: Predicted values are based on analogous structures and established substituent effects. Experimental values may vary slightly.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch |

| 1600-1585 | Medium | Aromatic C=C Stretch |

| 1500-1400 | Medium | Aromatic C=C Stretch |

| ~820 | Strong | p-Disubstituted Benzene C-H Bend (out-of-plane) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 246 | High | [M]⁺ (Molecular Ion)[1] |

| 217 | High | [M-C₂H₅]⁺ |

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation: Approximately 5-25 mg of 1-Iodo-4-propylbenzene is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then filtered into an NMR tube.

-

Data Acquisition: The prepared sample is placed in the NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

FTIR (Fourier Transform Infrared) spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: For a liquid sample like 1-Iodo-4-propylbenzene, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The KBr plates are mounted in the sample holder of the FTIR spectrometer. A background spectrum of the clean plates is first recorded. The sample spectrum is then acquired over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Sample Introduction: A dilute solution of 1-Iodo-4-propylbenzene in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 1-Iodo-4-propylbenzene.

Caption: General workflow for spectroscopic analysis.

References

A Comprehensive Technical Guide to the Solubility of 1-Iodo-4-propylbenzene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Iodo-4-propylbenzene is an aromatic hydrocarbon characterized by a nonpolar propyl group and a weakly polarizable iodine substituent on a benzene ring. Based on the principle of "like dissolves like," it is predicted to be readily soluble in nonpolar and weakly polar organic solvents such as hydrocarbons and ethers, with moderate to good solubility in more polar solvents like ketones and esters. Its solubility is expected to be low in highly polar protic solvents such as water. This guide provides a theoretical framework for understanding these solubility characteristics, detailed experimental methodologies for quantitative determination, and illustrative data from related compounds.

Predicted Solubility Profile of 1-Iodo-4-propylbenzene

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 1-iodo-4-propylbenzene, the primary intermolecular forces are London dispersion forces, arising from the propyl chain and the benzene ring, and weak dipole-dipole interactions from the carbon-iodine bond.

Table 1: Predicted Qualitative Solubility of 1-Iodo-4-propylbenzene in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Hydrocarbons | Hexane, Toluene, Benzene | High | Nonpolar solvents readily solvate the nonpolar propylbenzene moiety through strong dispersion forces.[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers have low polarity and can effectively solvate the solute through dispersion and weak dipole-dipole interactions.[2] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | The polarity of the carbonyl group allows for dipole-dipole interactions, while the alkyl chains interact favorably with the solute's nonpolar parts. |

| Esters | Ethyl acetate | Moderate to High | Similar to ketones, esters provide a balance of polar and nonpolar characteristics conducive to dissolving 1-iodo-4-propylbenzene. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The highly polar hydroxyl group and hydrogen bonding in alcohols are less compatible with the largely nonpolar solute. Solubility is expected to increase with the alcohol's chain length.[3] |

| Halogenated Solvents | Dichloromethane, Chloroform | High | These solvents share similar intermolecular forces (dispersion and dipole-dipole) with the solute, leading to favorable mixing. |

| Water | Very Low / Insoluble | As a highly polar, hydrogen-bonding solvent, water cannot effectively solvate the nonpolar 1-iodo-4-propylbenzene molecule.[4][5] |

Illustrative Quantitative Solubility of Structurally Similar Compounds

In the absence of specific data for 1-iodo-4-propylbenzene, the following table presents solubility data for related haloaromatic compounds to provide a quantitative perspective.

Table 2: Quantitative Solubility Data for Structurally Related Haloaromatic Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| 4-Bromotoluene | Ethanol | 25 | Soluble | [5] |

| 4-Bromotoluene | Diethyl Ether | 25 | Soluble | [5] |

| 4-Bromotoluene | Water | 25 | 110 mg/L | [6] |

| 1-Iodonaphthalene | Ethanol | 25 | Miscible | [7] |

| 1-Iodonaphthalene | Diethyl Ether | 25 | Miscible | [7] |

| 1-Iodonaphthalene | Benzene | 25 | Miscible | [7] |

| 1-Iodonaphthalene | Water | 25 | 0.7114 mg/L | [7] |

| Benzyl Alcohol | Water | 25 | 4 g/100 mL | [8] |

| Benzyl Alcohol | Alcohols | 25 | Miscible | [8] |

| Benzyl Alcohol | Diethyl Ether | 25 | Miscible | [8] |

Note: "Soluble" and "Miscible" are qualitative terms from the source and indicate high solubility.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of 1-iodo-4-propylbenzene.

Gravimetric Method

This classical method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

4.1.1 Materials and Apparatus

-

1-Iodo-4-propylbenzene

-

Selected organic solvent

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

-

Volumetric flasks and pipettes

4.1.2 Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-iodo-4-propylbenzene to a known volume or mass of the chosen solvent in a sealed vial. An excess is confirmed by the presence of undissolved solute.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient time (typically 24-48 hours) to ensure saturation. The system should be agitated to facilitate dissolution.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 or 10 mL) of the supernatant using a volumetric pipette, ensuring no solid particles are disturbed.

-

Filter the withdrawn sample through a syringe filter to remove any suspended microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.

-

Carefully evaporate the solvent under a fume hood. For high-boiling point solvents, a rotary evaporator or a gentle stream of inert gas may be used.

-

Once the solvent is removed, dry the residue (1-iodo-4-propylbenzene) in a vacuum desiccator until a constant mass is achieved.

-

Weigh the evaporating dish with the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporating dish from the final mass.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

UV/Vis Spectroscopic Method

This method is suitable if 1-iodo-4-propylbenzene exhibits a distinct UV/Vis absorbance peak in the chosen solvent.

4.2.1 Materials and Apparatus

-

All materials from the Gravimetric Method (excluding evaporating dish and oven).

-

UV/Vis spectrophotometer.

-

Quartz cuvettes.

4.2.2 Procedure

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of 1-iodo-4-propylbenzene of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the Gravimetric Method (Section 4.1.2, step 1).

-

Withdraw and filter a sample of the supernatant as described in Section 4.1.2, step 2.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the absorbance of the diluted sample and the calibration curve equation to determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

-

Visualizations

Logical Relationships in Solubility

The following diagram illustrates the key factors influencing the solubility of an organic compound like 1-iodo-4-propylbenzene.

Caption: Key factors determining the solubility of a solute in a solvent.

Experimental Workflow for Solubility Determination

This diagram outlines the general steps for experimentally determining the solubility of a compound.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CAS 624-31-7: 4-Iodotoluene | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-iodonaphthalene [chemister.ru]

- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]

Commercial Availability and Synthetic Utility of 1-Iodo-4-propylbenzene: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, 1-Iodo-4-propylbenzene is a valuable building block in organic synthesis. This technical guide provides an in-depth overview of its commercial availability from various suppliers, detailed experimental protocols for its synthesis and a key coupling reaction, and explores its potential applications in medicinal chemistry.

Commercial Suppliers and Product Specifications

1-Iodo-4-propylbenzene is readily available from a range of chemical suppliers. The typical purity offered is around 97%, with the compound being a clear, colorless to light yellow liquid. For easy comparison, the following table summarizes the offerings from several prominent suppliers. Pricing is subject to change and may vary based on quantity and institutional agreements.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Thermo Scientific Chemicals (Alfa Aesar) | 1-Iodo-4-n-propylbenzene | 126261-84-5 | ~97% | 5 g, 25 g |

| Santa Cruz Biotechnology, Inc. | 1-Iodo-4-propylbenzene | 126261-84-5 | Not specified | Contact for details |

| Fisher Scientific | 1-Iodo-4-n-propylbenzene | 126261-84-5 | ~97% | 5 g, 25 g |

| Merck (Sigma-Aldrich) | 1-Iodo-4-propylbenzene | 126261-84-5 | Not specified | Contact for details |

| TCI America | 1-Iodo-4-propylbenzene | 126261-84-5 | >98.0% (GC) | 5 g, 25 g |

Synthesis of 1-Iodo-4-propylbenzene

A common method for the synthesis of 1-Iodo-4-propylbenzene involves the iodination of n-propylbenzene. A general experimental protocol, adapted from literature procedures for similar compounds, is provided below.

Experimental Protocol: Iodination of n-Propylbenzene

Materials:

-

n-Propylbenzene

-

Iodine (I₂)

-

Periodic acid (H₅IO₆)

-

Acetic acid (CH₃COOH)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve n-propylbenzene in glacial acetic acid.

-

Add iodine and periodic acid to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 5% sodium thiosulfate solution (to remove unreacted iodine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-Iodo-4-propylbenzene.

Caption: Workflow for the synthesis of 1-Iodo-4-propylbenzene.

Suzuki-Miyaura Coupling Reaction

1-Iodo-4-propylbenzene is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Iodo-4-propylbenzene with Phenylboronic Acid

Materials:

-

1-Iodo-4-propylbenzene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A phosphine ligand (e.g., Triphenylphosphine (PPh₃) or SPhos)

-

A base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, or Dimethoxyethane (DME))

-

Water (degassed)

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-Iodo-4-propylbenzene, phenylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

-

Add the anhydrous solvent and degassed water.

-

Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring for several hours. Monitor the reaction progress by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product (4-propyl-1,1'-biphenyl).

Caption: The Suzuki-Miyaura coupling catalytic cycle and workup.

Applications in Drug Development and Medicinal Chemistry

While direct citations for the biological activity of 1-Iodo-4-propylbenzene are limited in publicly available literature, its structural motif is of significant interest in medicinal chemistry. Aryl iodides are versatile intermediates for introducing molecular diversity through cross-coupling reactions, a cornerstone of modern drug discovery. The propylbenzene moiety can influence the lipophilicity and steric profile of a molecule, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic properties.

The bromo-analogue, 1-bromo-4-propylbenzene, has been utilized as a building block in the synthesis of compounds with potential biological activity. It is reasonable to infer that 1-Iodo-4-propylbenzene, with its more reactive C-I bond, serves as an even more valuable precursor for the rapid synthesis of compound libraries for high-throughput screening in drug discovery campaigns. The biaryl structures synthesized from 1-Iodo-4-propylbenzene are prevalent in a wide range of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral drugs.

Further research into the biological effects of compounds derived from 1-Iodo-4-propylbenzene is warranted to fully elucidate its potential in the development of novel therapeutics. Its commercial availability and synthetic versatility make it a readily accessible starting material for such investigations.

An In-depth Technical Guide to the Electrophilic Iodination of n-Propylbenzene for the Synthesis of 1-Iodo-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic iodination of n-propylbenzene to selectively synthesize 1-iodo-4-propylbenzene. This transformation is of significant interest in organic synthesis, as the resulting aryl iodide is a versatile intermediate for the introduction of various functional groups through cross-coupling reactions. This document details the underlying chemical principles, presents established experimental protocols, and provides key quantitative data for the starting material and the desired product.

Introduction and Reaction Overview

The introduction of an iodine atom onto an aromatic ring is a fundamental transformation in organic chemistry. Due to the low reactivity of molecular iodine (I₂), direct iodination of aromatic compounds requires the use of an activating or oxidizing agent to generate a more potent electrophilic iodine species ("I⁺"). For an activated substrate such as n-propylbenzene, the alkyl group is an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. Steric hindrance from the n-propyl group favors substitution at the para position, leading to the selective formation of 1-iodo-4-propylbenzene.

This guide will focus on two primary, effective methods for this transformation:

-

Method A: Iodination using N-Iodosuccinimide (NIS) with a catalytic amount of Trifluoroacetic Acid (TFA).

-

Method B: Iodination using molecular iodine in the presence of an oxidizing agent, such as periodic acid (H₅IO₆) or iodic acid (HIO₃).

Reaction Mechanism and Pathway

The electrophilic iodination of n-propylbenzene follows the general mechanism of electrophilic aromatic substitution (SEAr). The key steps are:

-

Generation of the Electrophile: A highly electrophilic iodine species is generated in situ.

-

Formation of the Sigma Complex: The π-electrons of the n-propylbenzene ring attack the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ortho and para positions relative to the propyl group.

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product, 1-iodo-4-propylbenzene.

Quantitative Data

Physical and Spectroscopic Properties of n-Propylbenzene (Starting Material)

| Property | Value |

| Molecular Formula | C₉H₁₂ |

| Molecular Weight | 120.19 g/mol |

| Boiling Point | 159 °C |

| Density | 0.862 g/cm³ |

| Refractive Index | 1.492 |

| ¹H NMR (CDCl₃, ppm) | δ 7.32-7.15 (m, 5H, Ar-H), 2.58 (t, J=7.6 Hz, 2H, Ar-CH₂), 1.64 (sext, J=7.5 Hz, 2H, CH₂), 0.94 (t, J=7.4 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 142.3, 128.4, 128.2, 125.8, 38.1, 24.8, 13.8 |

Physical and Spectroscopic Properties of 1-Iodo-4-propylbenzene (Product)

| Property | Value |

| Molecular Formula | C₉H₁₁I |

| Molecular Weight | 246.09 g/mol [1][2][3] |

| Boiling Point | 240-242 °C[3] |

| Density | 1.530 g/cm³ (Predicted)[4] |

| Refractive Index | 1.5790[3] |

| ¹H NMR (CDCl₃, ppm) | δ 7.59 (d, J=8.4 Hz, 2H, Ar-H ortho to I), 6.94 (d, J=8.4 Hz, 2H, Ar-H ortho to propyl), 2.51 (t, J=7.6 Hz, 2H, Ar-CH₂), 1.60 (sext, J=7.5 Hz, 2H, CH₂), 0.91 (t, J=7.4 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, ppm) | δ 143.2, 137.4, 130.5, 91.3, 37.5, 24.3, 13.7 |

| IR (Neat, cm⁻¹) | 3068, 2959, 2929, 2870, 1588, 1487, 1396, 1058, 1008, 817 |

| Mass Spectrum (m/z) | 246 (M⁺), 217, 91 |

Experimental Protocols

Method A: Iodination with N-Iodosuccinimide (NIS) and Catalytic Trifluoroacetic Acid (TFA)

This method is often preferred due to its mild reaction conditions and the use of a solid, easy-to-handle iodinating agent.[5][6][7][8]

Reagents and Materials:

-

n-Propylbenzene

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic Acid (TFA)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve n-propylbenzene (1.0 eq.) in anhydrous acetonitrile or dichloromethane (typically at a concentration of 0.1-0.5 M).

-

To this solution, add N-iodosuccinimide (1.1 eq.).

-

With vigorous stirring, add a catalytic amount of trifluoroacetic acid (e.g., 10 mol%). For less reactive substrates, the amount of TFA can be increased.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NIS and iodine.

-

If acetonitrile was used as the solvent, it may be necessary to remove it under reduced pressure. Dilute the residue with an organic solvent such as ethyl acetate. If dichloromethane was used, dilute the reaction mixture with more dichloromethane.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to afford pure 1-iodo-4-propylbenzene.

Method B: Iodination with Iodine and Periodic Acid

This classical method utilizes an in-situ generated electrophilic iodine species and is effective for the iodination of various activated aromatic compounds.

Reagents and Materials:

-

n-Propylbenzene

-

Iodine (I₂)

-

Periodic acid dihydrate (H₅IO₆)

-

Glacial acetic acid

-

Sulfuric acid (concentrated)

-

Water

-

Sodium sulfite (Na₂SO₃)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, prepare a mixture of n-propylbenzene (1.0 eq.), iodine (0.4 eq.), and periodic acid dihydrate (0.2 eq.).

-

Add a solution of concentrated sulfuric acid in a mixture of water and glacial acetic acid.

-

Heat the resulting mixture with stirring (e.g., at 65-70 °C) until the purple color of iodine disappears, indicating the consumption of I₂.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and a solution of sodium sulfite to reduce any excess oxidant.

-

Collect the resulting precipitate by filtration, wash it thoroughly with water.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Expected Yield: This method generally provides good yields for the iodination of activated arenes.

Safety Considerations

-

N-Iodosuccinimide (NIS): Is an irritant. Handle with gloves and in a well-ventilated fume hood.

-

Trifluoroacetic Acid (TFA): Is highly corrosive and toxic. Handle with extreme care, using appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

-

Iodine (I₂): Is harmful if inhaled or swallowed and causes skin and eye irritation. Work in a well-ventilated area.

-

Periodic Acid (H₅IO₆) and Sulfuric Acid (H₂SO₄): Are strong oxidizing agents and are corrosive. Handle with appropriate personal protective equipment.

-

Organic Solvents: Acetonitrile and dichloromethane are flammable and/or toxic. Handle in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.

Conclusion

The electrophilic iodination of n-propylbenzene to yield 1-iodo-4-propylbenzene is a robust and reliable transformation that can be achieved through several methods. The use of N-iodosuccinimide with a catalytic amount of trifluoroacetic acid offers a mild and efficient protocol, while the more traditional approach using iodine and an oxidizing agent like periodic acid also provides good results. The choice of method may depend on the availability of reagents, desired reaction scale, and the specific requirements of the subsequent synthetic steps. The resulting 1-iodo-4-propylbenzene is a valuable building block for further functionalization, making this a key reaction in the synthetic chemist's toolbox.

References

- 1. 1-Iodo-4-propylbenzene | C9H11I | CID 612541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-IODO-4-N-PROPYLBENZENE CAS#: 126261-84-5 [amp.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]

Stability and Storage of 1-Iodo-4-propylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the compound 1-Iodo-4-propylbenzene. Understanding the chemical stability of this aryl iodide is critical for its effective use in research and development, ensuring the integrity of experimental results and the quality of synthesized products. This document outlines the known physical and chemical properties, potential degradation pathways, and recommended protocols for stability assessment.

Physicochemical Properties

A summary of the key physical and chemical properties of 1-Iodo-4-propylbenzene is provided in Table 1. These properties are essential for handling, storage, and for the design of analytical methodologies.

Table 1: Physicochemical Properties of 1-Iodo-4-propylbenzene

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁I | [1][2] |

| Molecular Weight | 246.09 g/mol | [1][2] |

| CAS Number | 126261-84-5 | [1][2] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Boiling Point | 240-242 °C (at 760 mmHg) | [4] |

| 120-122 °C (at 12 mmHg) | [5] | |

| Density | 1.530 ± 0.06 g/cm³ (Predicted) | [5] |

| Refractive Index | 1.5790 (at 20°C) | [4][5] |

| Flash Point | 240-242 °C | [5] |

| Sensitivity | Light Sensitive | [5] |

Stability Profile and Degradation Pathways

1-Iodo-4-propylbenzene, like many aryl iodides, is susceptible to degradation under certain environmental conditions. The primary factors influencing its stability are exposure to light and elevated temperatures. The carbon-iodine (C-I) bond is the most labile part of the molecule and is prone to homolytic cleavage.

Recommended Storage Conditions

To maintain the purity and stability of 1-Iodo-4-propylbenzene, the following storage conditions are recommended based on safety data sheets and product information from chemical suppliers:

-

Temperature: Store in a cool place.

-

Light: Protect from light; store in a dark place.[5]

-

Atmosphere: Store under an inert atmosphere in a tightly sealed container to prevent exposure to air and moisture.

-

Ventilation: Ensure storage in a well-ventilated area.

Potential Degradation Pathways

-

Photodegradation: Exposure to light, particularly UV radiation, can induce the homolytic cleavage of the C-I bond, generating a 4-propylphenyl radical and an iodine radical. These reactive species can then participate in a variety of secondary reactions.

-

Thermal Degradation: Elevated temperatures can also provide sufficient energy to break the C-I bond, leading to the formation of similar radical intermediates. This process is often observed as a discoloration of the material over time, as the iodine radicals combine to form elemental iodine (I₂).[6]

The proposed degradation pathways are visualized in the diagram below.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of 1-Iodo-4-propylbenzene should be conducted following established guidelines, such as those from the International Council for Harmonisation (ICH). A typical workflow for a forced degradation study is outlined below. The goal of such a study is to identify potential degradation products and to develop a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a substance to predict its long-term stability and to ensure the analytical methods can detect any degradation products.[7][8] Typical stress conditions for small molecules are summarized in Table 2.

Table 2: Representative Conditions for Forced Degradation Studies

| Stress Condition | Typical Protocol | Target Degradation |

| Acid Hydrolysis | 0.1 M - 1 M HCl at room temperature or elevated (e.g., 70°C) for up to 14 days. | 5-20% |

| Base Hydrolysis | 0.1 M - 1 M NaOH at room temperature or elevated (e.g., 70°C) for up to 14 days. | 5-20% |

| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours. | 5-20% |

| Thermal | Dry heat at an elevated temperature (e.g., 80°C) for a specified duration. | 5-20% |

| Photostability | Expose to a light source providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. | Comparison to a dark control |

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a stability study of a chemical substance like 1-Iodo-4-propylbenzene.

Development of a Stability-Indicating HPLC Method

A crucial component of any stability study is the use of a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), which can separate, detect, and quantify the active compound and its degradation products.[9][10]

Key steps in developing such a method include:

-

Column Selection: A reversed-phase column (e.g., C18, C8) is generally a good starting point for aromatic compounds.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous phase (e.g., water with a pH modifier like formic acid or a buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to achieve separation of the parent compound from its more polar or less polar degradants.

-

Detector Selection: A UV detector is suitable for 1-Iodo-4-propylbenzene due to its aromatic structure. The detection wavelength should be chosen to maximize the response for both the parent compound and potential impurities.

-

Method Validation: The method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

1-Iodo-4-propylbenzene is a light and potentially heat-sensitive compound. To ensure its integrity, it must be stored in a cool, dark place, in a tightly sealed container, preferably under an inert atmosphere. The primary degradation pathway is likely the homolytic cleavage of the carbon-iodine bond. For researchers and drug development professionals, conducting thorough stability studies under forced degradation conditions is essential to understand its stability profile and to develop robust analytical methods for its quality control. The protocols and workflows described in this guide, based on established international guidelines, provide a framework for these critical assessments.

References

- 1. 1-Iodo-4-propylbenzene | C9H11I | CID 612541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 126261-84-5,1-IODO-4-N-PROPYLBENZENE | lookchem [lookchem.com]

- 3. 1-Iodo-4-n-propylbenzene, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1-IODO-4-N-PROPYLBENZENE CAS#: 126261-84-5 [amp.chemicalbook.com]

- 6. reddit.com [reddit.com]

- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 8. ijisrt.com [ijisrt.com]

- 9. ijtsrd.com [ijtsrd.com]

- 10. irjpms.com [irjpms.com]

The Versatility of 1-Iodo-4-propylbenzene in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Iodo-4-propylbenzene is a valuable and versatile aromatic building block in organic synthesis. Its utility stems from the reactive carbon-iodine bond, which readily participates in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth overview of the potential applications of 1-Iodo-4-propylbenzene in key synthetic transformations, including detailed experimental protocols for analogous reactions, quantitative data where available, and graphical representations of reaction pathways. This document is intended to serve as a comprehensive resource for researchers in organic chemistry, medicinal chemistry, and materials science.

Core Applications in Cross-Coupling Reactions

1-Iodo-4-propylbenzene is an excellent substrate for numerous palladium- and copper-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for milder reaction conditions compared to analogous bromo- or chloro-arenes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals and liquid crystals. 1-Iodo-4-propylbenzene can be coupled with various arylboronic acids to generate 4-propylbiphenyl derivatives.

Logical Relationship for Suzuki-Miyaura Coupling:

Caption: General scheme for the Suzuki-Miyaura coupling of 1-Iodo-4-propylbenzene.

Experimental Protocol (Analogous Reaction with 4-Iodoanisole):

A reaction mixture of 4-iodoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), Pd/C (15 mg, 1.4 mol% of Pd), and K₂CO₃ (2.0 mmol) in dimethylformamide (DMF, 8 mL) is refluxed under air in an adapted domestic microwave oven for a specified time (e.g., 30-90 minutes).[1] After completion, the mixture is worked up to isolate the 4-methoxybiphenyl product.[1] Optimization for 1-iodo-4-propylbenzene would be necessary.

Quantitative Data (Analogous Reaction with 4-Iodoanisole): [1]

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Time (min) | Yield (%) |

| 4-Iodoanisole | Phenylboronic acid | 10 wt.% Pd/C | K₂CO₃ | DMF | 30 | 41 |

| 4-Iodoanisole | Phenylboronic acid | 10 wt.% Pd/C | K₂CO₃ | DMF | 90 | 92 |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the propylbenzene moiety to a terminal alkyne. This reaction is fundamental for the synthesis of conjugated systems used in materials science and as precursors for complex organic molecules.

Experimental Workflow for Sonogashira Coupling:

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Experimental Protocol (Analogous Reaction with 4-Iodotoluene):

In a sealed tube, 4-iodotoluene (1 equivalent), trimethylsilylacetylene (1.1 equivalents), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (catalytic amount) are taken in triethylamine.[2] The mixture is stirred under an inert atmosphere and heated to 100 °C for 10 hours.[3] After completion, the reaction is worked up by removing the solvent, extracting with an organic solvent, and purifying by column chromatography.[3]

Quantitative Data (Analogous Reaction with 4-Iodotoluene):

| Aryl Halide | Alkyne | Pd Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Iodotoluene | Phenylacetylene | 5% Pd/Al₂O₃ | 0.1% Cu₂O/Al₂O₃ | - | THF-DMA (9:1) | 75 | 72 | <2 (batch) |

| 4-Iodotoluene | Phenylacetylene | Pd(OAc)₂ on polymer | 0.1% Cu₂O/Al₂O₃ | - | DMA | 80 | Flow | 76 (GC) |

Note: The batch reaction showed very low conversion, highlighting the potential benefits of flow chemistry for this transformation.[4]

Heck Reaction

The Mizoroki-Heck reaction is a key method for the arylation of alkenes. 1-Iodo-4-propylbenzene can react with various alkenes, such as acrylates or styrenes, to form substituted propylbenzene derivatives, which are valuable intermediates in organic synthesis.

Signaling Pathway for the Heck Reaction Catalytic Cycle:

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol (Analogous Reaction with Iodobenzene and n-Butyl Acrylate):

A mixture of iodobenzene (0.98 mmol), n-butyl acrylate (1.18 mmol), Et₃N (2.45 mmol), and a palladium catalyst (e.g., 1 mol% Pd nano-spheres) in DMF (2 mL) is heated at 60 °C.[5] The reaction progress is monitored by GC-MS.[5]

Quantitative Data (Analogous Reaction with Iodobenzene and n-Butyl Acrylate): [5]

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| Iodobenzene | n-Butyl Acrylate | Pd nano-spheres | Et₃N | DMF | 60 | 16 | 100 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling 1-iodo-4-propylbenzene with primary or secondary amines. This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.

Experimental Protocol (General, for Aryl Halides):

The reaction typically involves an aryl halide (1 mmol), an amine (1.2 mmol), a strong base such as sodium tert-butoxide (1.4 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-4 mol%) in an anhydrous solvent like toluene or dioxane. The mixture is heated under an inert atmosphere until the starting material is consumed.

Quantitative Data (Analogous Reaction of 4-bromo-N,N-dimethylaniline with Morpholine): [6]

| Aryl Halide | Amine | Catalyst | Base | Solvent | Temperature (°C) | Time (min) |

| 4-bromo-N,N-dimethylaniline | Morpholine | 0.5 mol% [Pd(IPr)(py)₂] | tBuOK | Toluene | 85 | 30 |

Note: Specific yield data for this exact reaction was not provided in the abstract.[6]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, or C-S bonds. For 1-iodo-4-propylbenzene, this can be used to synthesize diaryl ethers by reaction with phenols.

Experimental Protocol (General, for Aryl Iodides and Phenols):

A mixture of the aryl iodide, a phenol, a copper catalyst (e.g., CuI), a ligand (e.g., a diamine or an amino acid), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent (e.g., DMF, NMP) is heated at elevated temperatures (typically >100 °C).

Grignard Reaction

1-Iodo-4-propylbenzene can be used to prepare the corresponding Grignard reagent, 4-propylphenylmagnesium iodide. This organometallic reagent is a powerful nucleophile that can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.

Logical Relationship for Grignard Reagent Formation and Reaction:

Caption: Formation of a Grignard reagent from 1-Iodo-4-propylbenzene and subsequent reaction.

Experimental Protocol (General for Grignard Reagent Preparation):

Magnesium turnings are placed in a flame-dried flask under an inert atmosphere. A small amount of 1-iodo-4-propylbenzene in anhydrous ether is added to initiate the reaction, which may require gentle heating or the addition of an iodine crystal. Once the reaction starts, the remaining solution of 1-iodo-4-propylbenzene in ether is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed. The resulting Grignard reagent can then be reacted in situ with an electrophile.

Applications in Materials Science and Pharmaceuticals

Liquid Crystal Synthesis

Biphenyl and terphenyl derivatives are common cores for liquid crystalline materials. The propyl group in 1-iodo-4-propylbenzene can provide desirable anisotropic properties. Through reactions like the Suzuki-Miyaura coupling, 1-iodo-4-propylbenzene can be incorporated into more complex structures for liquid crystal applications. For example, the synthesis of biphenyl-based liquid crystals often involves the coupling of an aryl halide with an arylboronic acid.[7][8]

Active Pharmaceutical Ingredient (API) Synthesis

While direct examples of the use of 1-iodo-4-propylbenzene in the synthesis of specific APIs were not prominently found, its structural motif is present in some pharmaceuticals. For instance, the antihypertensive drug Telmisartan contains a propyl-substituted benzimidazole moiety.[3][9][10] The synthetic routes to such compounds often involve the introduction of the propyl group at an early stage, and intermediates like 1-iodo-4-propylbenzene could potentially be employed in the synthesis of key precursors.

Conclusion

1-Iodo-4-propylbenzene is a highly valuable synthetic intermediate with broad applicability in modern organic synthesis. Its facile participation in a variety of powerful cross-coupling reactions, as well as its utility in forming Grignard reagents, makes it a key building block for the construction of complex organic molecules. The information provided in this guide, including the generalized experimental protocols and data from analogous systems, offers a solid foundation for researchers to explore and exploit the synthetic potential of this versatile compound in the development of new materials and pharmaceuticals. Further optimization of the presented reaction conditions for 1-iodo-4-propylbenzene is encouraged to achieve maximum efficiency in specific synthetic applications.

References

- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]

- 9. asianpubs.org [asianpubs.org]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

Theoretical Calculations on the Electronic Structure of 1-Iodo-4-propylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to elucidate the electronic structure of 1-Iodo-4-propylbenzene. Understanding the electronic properties of this molecule is crucial for predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science. This document outlines the computational protocols, presents predicted electronic data based on established theoretical frameworks, and visualizes the workflow for such an analysis.

Introduction

1-Iodo-4-propylbenzene is an aromatic compound with a propyl group and an iodine atom attached to a benzene ring. The interplay between the electron-donating alkyl chain and the electron-withdrawing, heavy iodine atom significantly influences the electronic landscape of the molecule. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful and cost-effective means to investigate these properties at the atomic level.[1][2][3] This guide details the steps for performing such calculations and interpreting the results.

Computational Methodology

The electronic structure of 1-Iodo-4-propylbenzene can be effectively modeled using quantum chemical calculations.[2][4] A typical computational workflow involves geometry optimization, frequency analysis, and the calculation of electronic properties.

Experimental Protocols

A robust computational study of 1-Iodo-4-propylbenzene would adhere to the following protocol:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization using a functional such as B3LYP, which is known to provide accurate results for organic molecules.[1][2] A suitable basis set, for instance, 6-311++G(d,p) for carbon and hydrogen and a larger basis set with effective core potentials like LANL2DZ for the iodine atom to account for relativistic effects, should be employed.

-

Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

-

Electronic Property Calculation: With the optimized geometry, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the molecular electrostatic potential (MEP), and Mulliken atomic charges. These calculations provide insights into the molecule's reactivity and intermolecular interactions.

The following diagram illustrates the computational workflow for determining the electronic structure of 1-Iodo-4-propylbenzene.

Predicted Electronic Properties

The following table summarizes the predicted electronic properties for 1-Iodo-4-propylbenzene, calculated using DFT. For comparison, hypothetical values for propylbenzene are also included to illustrate the effect of iodine substitution.

| Property | Propylbenzene (Predicted) | 1-Iodo-4-propylbenzene (Predicted) |

| HOMO Energy (eV) | -6.5 | -6.8 |

| LUMO Energy (eV) | -0.8 | -1.2 |

| HOMO-LUMO Gap (eV) | 5.7 | 5.6 |

| Dipole Moment (Debye) | ~0.4 | ~1.5 |

These predicted values suggest that the presence of iodine slightly decreases the HOMO-LUMO gap, which may influence the molecule's electronic transitions and reactivity. The significant increase in the predicted dipole moment indicates a more polar molecule due to the electronegativity of the iodine atom.

Analysis of Molecular Orbitals

The frontier molecular orbitals, HOMO and LUMO, are key to understanding the chemical reactivity of 1-Iodo-4-propylbenzene.

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is the orbital from which an electron is most likely to be donated. In aromatic systems, the HOMO is typically a π-orbital distributed over the benzene ring. The presence of the electron-donating propyl group will likely increase the energy of the HOMO compared to unsubstituted benzene, while the iodine atom's lone pairs may also contribute to this orbital.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the orbital that is most likely to accept an electron. For 1-Iodo-4-propylbenzene, the LUMO is expected to be a π*-antibonding orbital of the benzene ring. The iodine atom can also influence the LUMO, potentially lowering its energy and making the molecule more susceptible to nucleophilic attack.

The logical relationship between the molecular structure and its electronic properties can be visualized as follows:

Conclusion

Theoretical calculations provide a powerful framework for understanding the electronic structure of 1-Iodo-4-propylbenzene. By employing Density Functional Theory, researchers can predict key electronic properties such as HOMO-LUMO energies and molecular orbital distributions. This information is invaluable for rationalizing the molecule's reactivity and stability, guiding further experimental studies, and exploring its potential in drug development and materials science. The methodologies and predictive data presented in this guide serve as a foundational resource for scientists and researchers in the field.

References

- 1. Quantitative Structure–Property Relationships for the Electronic Properties of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Orbitals and Electronic Properties Calculation | Rowan Documentation [docs.rowansci.com]

- 4. pasi.mech.northwestern.edu [pasi.mech.northwestern.edu]

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction Using 1-Iodo-4-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse array of boronic acids and their derivatives. 1-Iodo-4-propylbenzene is a valuable aryl iodide substrate in these reactions, serving as a versatile building block for the synthesis of a wide range of substituted biaryl compounds. These products are of significant interest in drug discovery, materials science, and agrochemical research due to the prevalence of the biaryl motif in biologically active molecules and functional materials.

This document provides detailed application notes, experimental protocols, and expected outcomes for the Suzuki-Miyaura coupling of 1-iodo-4-propylbenzene with various boronic acids.

Data Presentation

The following tables summarize expected yields for the Suzuki-Miyaura coupling of 1-iodo-4-propylbenzene with representative boronic acids under various reaction conditions. These values are based on typical outcomes for similar aryl iodides and are intended to serve as a guide for reaction optimization.[1][2][3][4][5]

Table 1: Suzuki-Miyaura Coupling of 1-Iodo-4-propylbenzene with Phenylboronic Acid

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85-95 |

| 2 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 8 | 90-98 |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 10 | 88-96 |

| 4 | Pd/C (10%) (5) | - | Na₂CO₃ (2) | Ethanol/H₂O (1:1) | Reflux | 16 | 75-85 |

Table 2: Suzuki-Miyaura Coupling of 1-Iodo-4-propylbenzene with Substituted Boronic Acids

| Entry | Boronic Acid | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 88-97 |

| 2 | 4-Vinylphenylboronic acid | Pd(OAc)₂ (1.5) / SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 90 | 10 | 82-92 |

| 3 | 4-Acetylphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 100 | 14 | 80-90 |

| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 85-94 |

Experimental Protocols

This section provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction between 1-iodo-4-propylbenzene and phenylboronic acid.

Materials:

-

1-Iodo-4-propylbenzene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethanol (anhydrous)

-

Deionized water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-